2-Hexadecylpyridine
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Overview
Description
2-Hexadecylpyridine is an organic compound that belongs to the class of pyridines. It is characterized by a pyridine ring substituted with a hexadecyl group at the 2-position. This compound is known for its surfactant properties and is used in various industrial and research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hexadecylpyridine typically involves the alkylation of pyridine with a hexadecyl halide. One common method is the reaction of pyridine with hexadecyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like acetonitrile at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Hexadecylpyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyridine N-oxides.
Reduction: Reduction reactions can convert it to dihydropyridine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides and organometallic compounds are employed under various conditions.
Major Products Formed
The major products formed from these reactions include pyridine N-oxides, dihydropyridine derivatives, and various substituted pyridines, depending on the specific reagents and conditions used .
Scientific Research Applications
2-Hexadecylpyridine has a wide range of applications in scientific research:
Chemistry: It is used as a surfactant and phase transfer catalyst in organic synthesis.
Biology: The compound is studied for its antimicrobial properties and potential use in drug delivery systems.
Medicine: Research is ongoing into its potential as an active ingredient in pharmaceuticals, particularly for its antimicrobial and anti-inflammatory effects.
Industry: It is used in the formulation of detergents, emulsifiers, and other industrial products
Mechanism of Action
The mechanism of action of 2-Hexadecylpyridine involves its interaction with cellular membranes. The hexadecyl group allows the compound to integrate into lipid bilayers, disrupting membrane integrity and leading to cell lysis. This property is particularly useful in its antimicrobial applications, where it targets bacterial cell membranes .
Comparison with Similar Compounds
Similar Compounds
2-Hexylpyridine: Similar in structure but with a shorter alkyl chain.
Cetylpyridinium chloride: A quaternary ammonium compound with similar surfactant properties.
Uniqueness
2-Hexadecylpyridine is unique due to its longer alkyl chain, which enhances its surfactant properties and makes it more effective in disrupting lipid bilayers compared to shorter-chain analogs. This characteristic makes it particularly valuable in applications requiring strong surfactant activity .
Properties
CAS No. |
50972-70-8 |
---|---|
Molecular Formula |
C21H37N |
Molecular Weight |
303.5 g/mol |
IUPAC Name |
2-hexadecylpyridine |
InChI |
InChI=1S/C21H37N/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18-21-19-16-17-20-22-21/h16-17,19-20H,2-15,18H2,1H3 |
InChI Key |
DJIOGHZNVKFYHH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCC1=CC=CC=N1 |
Origin of Product |
United States |
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